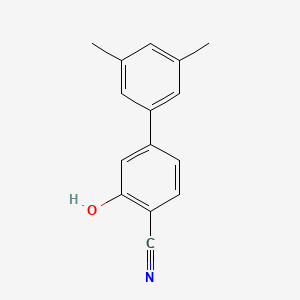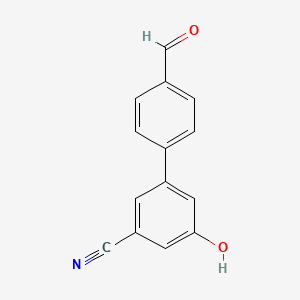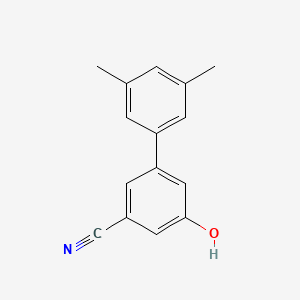
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a chemical compound used in various scientific and industrial applications. It is a white solid with a melting point of 95-97°C and a boiling point of 200-210°C. It is soluble in ethanol, acetone and ether, but insoluble in water. It is a highly reactive compound and is used in various reactions, such as the synthesis of organic compounds, the preparation of pharmaceuticals, and as a catalyst in polymerization reactions.
Mecanismo De Acción
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a highly reactive compound and undergoes a variety of reactions. It is an electrophile and can react with nucleophiles, such as amines, carboxylic acids, alcohols, and thiols, to form various products. It is also an oxidizing agent and can be used to oxidize various organic compounds.
Biochemical and Physiological Effects
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is a highly reactive compound and can cause irritation and corrosion of the skin, eyes, and mucous membranes. It can also cause respiratory irritation and is a sensitizer, meaning that it can cause allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a highly reactive compound and can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. However, it is also highly toxic and can cause irritation and corrosion of the skin, eyes, and mucous membranes. Therefore, it should be handled with care and appropriate safety equipment should be used.
Direcciones Futuras
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% has potential applications in the synthesis of new organic compounds and pharmaceuticals. It could also be used as a catalyst in the polymerization of various monomers. It could also be used in the synthesis of new antioxidants, antimicrobials, and other bioactive compounds. Additionally, it could be used in the synthesis of new materials, such as polymers, nanomaterials, and carbon nanotubes. Finally, it could be used in the development of new analytical techniques, such as spectroscopy and chromatography.
Métodos De Síntesis
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3,5-dimethylphenol with sodium cyanide in aqueous solution to form the sodium salt of 2-cyano-5-(3,5-dimethylphenyl)phenol. The second step involves the conversion of the sodium salt to the free base 2-cyano-5-(3,5-dimethylphenyl)phenol, 95%.
Aplicaciones Científicas De Investigación
2-Cyano-5-(3,5-dimethylphenyl)phenol, 95% is used in various scientific research applications. It has been used as a precursor for the synthesis of various organic compounds, such as 2-cyano-4-methylphenol, 4-cyano-2-methylphenol, and 4-cyano-2-methylphenol derivatives. It has also been used as a catalyst in the polymerization of styrene, acrylonitrile, and methyl methacrylate.
Propiedades
IUPAC Name |
4-(3,5-dimethylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-10-5-11(2)7-14(6-10)12-3-4-13(9-16)15(17)8-12/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXHABECFSJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C#N)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684661 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-5-(3,5-dimethylphenyl)phenol | |
CAS RN |
1261894-58-9 |
Source


|
| Record name | 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














